molecular formula C20H25NO3S B12193433 1-(4-butoxy-3-methylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole

1-(4-butoxy-3-methylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole

Cat. No.: B12193433
M. Wt: 359.5 g/mol
InChI Key: FVUXXZMHYCXLHK-UHFFFAOYSA-N
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Description

1-(4-Butoxy-3-methylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole is a complex organic compound with a unique structure that combines an indole core with a butoxy-methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-butoxy-3-methylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole typically involves multiple steps. One common method includes the sulfonylation of an indole derivative with 4-butoxy-3-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butoxy-3-methylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

1-(4-Butoxy-3-methylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-butoxy-3-methylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 1-(4-butoxy-3-methylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole is unique due to its indole core, which imparts distinct chemical and biological properties. The presence of the indole ring can enhance its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H25NO3S

Molecular Weight

359.5 g/mol

IUPAC Name

1-(4-butoxy-3-methylphenyl)sulfonyl-2-methyl-2,3-dihydroindole

InChI

InChI=1S/C20H25NO3S/c1-4-5-12-24-20-11-10-18(13-15(20)2)25(22,23)21-16(3)14-17-8-6-7-9-19(17)21/h6-11,13,16H,4-5,12,14H2,1-3H3

InChI Key

FVUXXZMHYCXLHK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C)C

Origin of Product

United States

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